molecular formula C8H7FINO B12864376 1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one

1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one

Cat. No.: B12864376
M. Wt: 279.05 g/mol
InChI Key: HWYHDFDYFVYMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H7FINO It is characterized by the presence of amino, fluoro, and iodo substituents on a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one typically involves multi-step organic reactions. One common method involves the iodination of a fluorinated phenyl ethanone derivative, followed by the introduction of an amino group. The reaction conditions often include the use of iodine and a suitable oxidizing agent in an acidic medium to achieve iodination. The amino group can be introduced through nucleophilic substitution reactions using amines under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluoro and iodo groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-3-fluoro-5-iodophenyl)ethanone
  • 1-(2-Iodophenyl)ethanone
  • 1-(4-Iodophenyl)ethanone

Uniqueness

1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both fluoro and iodo groups on the phenyl ring provides a distinct electronic environment, making it a valuable compound for studying halogen bonding and other non-covalent interactions .

Properties

Molecular Formula

C8H7FINO

Molecular Weight

279.05 g/mol

IUPAC Name

1-(6-amino-2-fluoro-3-iodophenyl)ethanone

InChI

InChI=1S/C8H7FINO/c1-4(12)7-6(11)3-2-5(10)8(7)9/h2-3H,11H2,1H3

InChI Key

HWYHDFDYFVYMQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.